ADB-FUBIATA acts as a potent and selective agonist of the cannabinoid receptor 1 (CB1) []. It demonstrates an EC50 of 635 nM and an efficacy of 141% relative to the reference compound CP55,940 in CB1 activation assays []. Notably, ADB-FUBIATA displays almost no activity at cannabinoid receptor 2 (CB2), indicating a clear CB1 selectivity [].
ADB-FUBIATA's primary application in scientific research lies in understanding the structure-activity relationships of SCRAs and their interactions with cannabinoid receptors []. Its emergence after the implementation of stricter regulations in China highlights the ongoing development of novel SCRAs designed to circumvent legal restrictions []. The identification and characterization of ADB-FUBIATA are crucial for forensic analysis and drug monitoring efforts [].
CAS No.: 612-15-7
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7